An In-depth Technical Guide to the Chemical Properties of 5-ethyl-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 5-ethyl-1H-indole-2-carboxylic acid
This guide provides a comprehensive overview of the chemical properties of 5-ethyl-1H-indole-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, structural characterization, and reactivity. Given the limited direct literature on this specific derivative, this guide synthesizes information from established chemical principles and data from closely related analogues to present a robust and practical resource.
Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold
The indole ring system is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1] Indole-2-carboxylic acid and its derivatives are particularly noteworthy for their diverse biological activities, including anti-inflammatory, antifungal, and antitumor properties.[2][3] The strategic placement of substituents on the indole core allows for the fine-tuning of its physicochemical and pharmacological properties. The 5-ethyl substituent, in particular, introduces a lipophilic alkyl group that can influence molecular interactions, metabolic stability, and receptor binding affinity, making 5-ethyl-1H-indole-2-carboxylic acid a compound of considerable interest in the design of novel therapeutic agents.[4]
Synthesis of 5-ethyl-1H-indole-2-carboxylic acid
The most established and versatile method for the synthesis of indole-2-carboxylic acids is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and an α-ketoacid. For the synthesis of 5-ethyl-1H-indole-2-carboxylic acid, the logical precursors are (4-ethylphenyl)hydrazine and pyruvic acid.
Proposed Synthetic Pathway: Fischer Indole Synthesis
The synthesis can be conceptualized in two primary stages: the formation of the hydrazone intermediate and its subsequent acid-catalyzed cyclization and aromatization.
Caption: Proposed Fischer Indole Synthesis Pathway.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for similar indole-2-carboxylic acid syntheses.
Step 1: Formation of (E)-2-((2-(4-ethylphenyl)hydrazono)propanoic acid)
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In a round-bottom flask, dissolve (4-ethylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
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Add an equimolar amount of pyruvic acid to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
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The hydrazone may precipitate out of the solution. If so, it can be collected by filtration, washed with a cold solvent, and dried.
Causality: The initial condensation reaction between the hydrazine and the ketone (pyruvic acid) is typically spontaneous and exothermic. The choice of a protic solvent facilitates the reaction and the precipitation of the product.
Step 2: Cyclization to 5-ethyl-1H-indole-2-carboxylic acid
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To the crude or purified hydrazone, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid are commonly used.[5]
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The optimal temperature should be determined empirically.
-
Monitor the progress of the reaction by TLC. The reaction is complete when the starting hydrazone is no longer detectable.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice. This will precipitate the crude 5-ethyl-1H-indole-2-carboxylic acid.
-
Collect the precipitate by filtration, wash thoroughly with water to remove the acid catalyst, and dry.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the purified product.
Causality: The strong acid protonates the hydrazone, facilitating tautomerization to the enehydrazine. The subsequent[6][6]-sigmatropic rearrangement is the key bond-forming step, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[7] The heat provides the necessary activation energy for these transformations.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 37033-93-5 | [8] |
| Molecular Formula | C₁₁H₁₁NO₂ | [8] |
| Molecular Weight | 189.21 g/mol | [8] |
| Appearance | Off-white to yellow powder | [9] |
| Melting Point | 181-185 °C | [9] |
| Boiling Point | 422.9 °C at 760 mmHg | [9] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Inferred |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of closely related indole-2-carboxylic acid derivatives. These serve as a guide for the characterization of synthesized 5-ethyl-1H-indole-2-carboxylic acid.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group and the protons on the indole ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | 11.0 - 12.5 | br s | - |
| H-3 | ~7.1 | s | - |
| H-4 | ~7.5 | s | - |
| H-6 | ~7.0 | d | ~8.4 |
| H-7 | ~7.4 | d | ~8.4 |
| -CH₂- (ethyl) | ~2.7 | q | ~7.6 |
| -CH₃ (ethyl) | ~1.2 | t | ~7.6 |
| -COOH | 12.5 - 13.5 | br s | - |
Rationale: The indole NH proton is typically deshielded and appears as a broad singlet. The H-3 proton of indole-2-carboxylic acids is a characteristic singlet. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The ethyl group will show a classic quartet and triplet pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165 |
| C-2 | ~138 |
| C-3 | ~103 |
| C-3a | ~128 |
| C-4 | ~123 |
| C-5 | ~135 |
| C-6 | ~122 |
| C-7 | ~112 |
| C-7a | ~137 |
| -CH₂- (ethyl) | ~29 |
| -CH₃ (ethyl) | ~16 |
Rationale: The carbonyl carbon of the carboxylic acid is the most deshielded. The quaternary carbons of the indole ring will appear at characteristic shifts. The chemical shifts of the ethyl group carbons are in the typical aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Hydrogen-bonded O-H stretch |
| N-H (Indole) | 3300-3500 (sharp) | N-H stretch |
| C=O (Carboxylic Acid) | 1680-1710 | Carbonyl stretch |
| C=C (Aromatic) | 1500-1600 | Aromatic ring stretch |
| C-H (sp²) | 3000-3100 | Aromatic C-H stretch |
| C-H (sp³) | 2850-2960 | Aliphatic C-H stretch |
Rationale: The broad O-H stretch of the carboxylic acid dimer and the sharp N-H stretch of the indole are key diagnostic peaks. The carbonyl stretch is also a strong, characteristic absorption.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
| Ion | Predicted m/z |
| [M]+• | 189.0790 |
| [M-H]⁻ | 188.0717 |
| [M-COOH]+ | 144.0813 |
Rationale: The molecular ion peak will correspond to the exact mass of C₁₁H₁₁NO₂. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group.
Chemical Reactivity
5-ethyl-1H-indole-2-carboxylic acid is expected to exhibit reactivity characteristic of both the indole nucleus and the carboxylic acid functional group.
Reactions at the Carboxylic Acid Group
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Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol under acidic conditions or via an acyl chloride intermediate.[3]
-
Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents (e.g., DCC, EDC) or after conversion to the acyl chloride.[10]
Reactions at the Indole N-H
-
N-Alkylation/N-Acylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with an electrophile (e.g., alkyl halide, acyl chloride) to yield N-substituted derivatives.[1]
Electrophilic Aromatic Substitution
The indole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The directing effects of the existing substituents will influence the position of further substitution. The C-3 position is generally the most nucleophilic site in the indole ring.
Applications in Drug Development and Research
Indole-2-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry. They have been investigated for a wide range of therapeutic applications, including:
-
Antiviral Agents: Certain indole-2-carboxylic acid derivatives have shown promise as inhibitors of viral enzymes, such as HIV-1 integrase.[4]
-
Anticancer Agents: The indole core is present in numerous natural and synthetic compounds with cytotoxic activity against various cancer cell lines.[2]
-
Anti-inflammatory Agents: The structural similarity of indoles to tryptophan allows them to interact with biological targets involved in inflammatory pathways.[2]
The 5-ethyl substituent of the title compound can enhance its lipophilicity, potentially improving cell membrane permeability and oral bioavailability. It can also engage in hydrophobic interactions within the binding pockets of target proteins, potentially leading to increased potency and selectivity.
Conclusion
5-ethyl-1H-indole-2-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. While specific experimental data for this compound is sparse in the public domain, its chemical properties can be reliably predicted based on well-established principles of organic chemistry and data from closely related analogues. The synthetic route via the Fischer indole synthesis is robust and adaptable, and the expected spectroscopic and reactive properties provide a solid foundation for its use in further research and development.
References
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The Organic Chemistry Tutor. Fischer Indole Synthesis. 2021. Available from: [Link]
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Chemsrc. Ethyl indole-2-carboxylate | CAS#:3770-50-1. Available from: [Link]
- Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Available from: [Link]
- Google Patents. KR100411599B1 - Process for preparation of 5-substituted indole derivatives.
- Boraei, A. T. A., & El-Ashry, E. S. H. (2016).
- Khanum, S. A., et al. (2020). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 11(4), 336-344.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(4), 582-592.
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